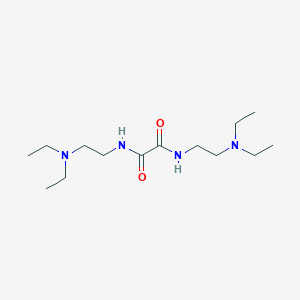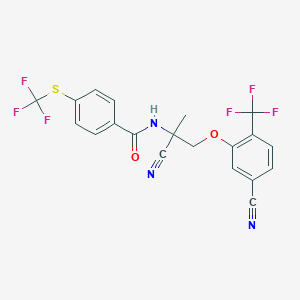
2-Acetamido-5-bromopyridine
Descripción general
Descripción
LY 178002 es un potente inhibidor de la 5-lipooxigenasa y la fosfolipasa A2. Ha demostrado una eficacia significativa en la inhibición de la producción de leucotrieno B4 por los leucocitos polimorfonucleares humanos y exhibe una inhibición relativamente débil de la ciclooxigenasa . Este compuesto ha sido estudiado por sus propiedades antiinflamatorias y sus posibles aplicaciones terapéuticas en diversas enfermedades .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la 5-lipooxigenasa y la fosfolipasa A2.
Biología: El compuesto se utiliza en la investigación para comprender el papel del leucotrieno B4 en los procesos inflamatorios.
Safety and Hazards
Métodos De Preparación
La síntesis de LY 178002 implica múltiples pasos, comenzando con la preparación de la estructura central de tiazolidinona. La ruta sintética típicamente incluye los siguientes pasos:
Formación del Núcleo de Tiazolidinona: La estructura central se sintetiza a través de una reacción de ciclización que involucra una tioamida y un compuesto carbonílico.
Reacciones de Sustitución: Se introducen varios sustituyentes en la estructura central mediante reacciones de sustitución nucleofílica.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar la pureza deseada
Análisis De Reacciones Químicas
LY 178002 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Mecanismo De Acción
LY 178002 ejerce sus efectos inhibiendo la actividad enzimática de la 5-lipooxigenasa y la fosfolipasa A2. Esta inhibición conduce a una disminución en la producción de leucotrieno B4, un potente mediador inflamatorio. El compuesto también muestra una inhibición débil de la ciclooxigenasa, contribuyendo aún más a sus propiedades antiinflamatorias . Los objetivos moleculares y las vías involucradas incluyen la cascada del ácido araquidónico y la inhibición de la peroxidación lipídica .
Comparación Con Compuestos Similares
LY 178002 es único en su doble inhibición de la 5-lipooxigenasa y la fosfolipasa A2. Compuestos similares incluyen:
LY 256548: Otro inhibidor de la 5-lipooxigenasa y la fosfolipasa A2, pero con diferente potencia y eficacia.
Zileuton: Un inhibidor selectivo de la 5-lipooxigenasa utilizado en el tratamiento del asma.
Aspirina: Un conocido inhibidor de la ciclooxigenasa con propiedades antiinflamatorias.
LY 178002 destaca por su inhibición combinada de múltiples enzimas en la cascada del ácido araquidónico, lo que lo convierte en una herramienta valiosa en el estudio de los procesos inflamatorios .
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCOXATGBYERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303622 | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-97-3 | |
| Record name | 7169-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
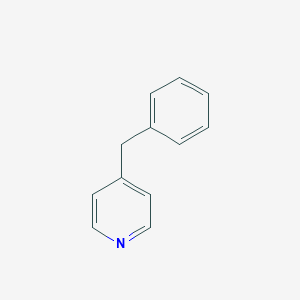
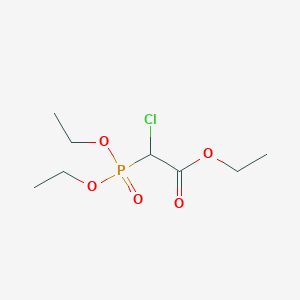

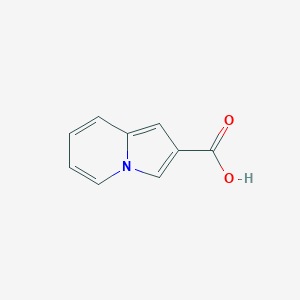
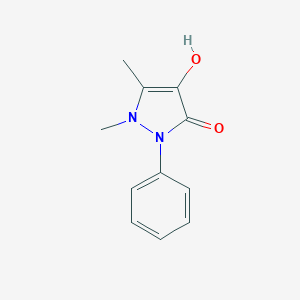
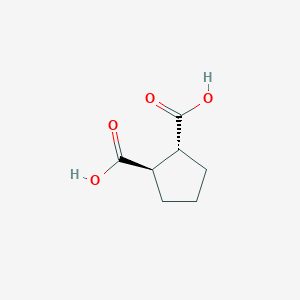
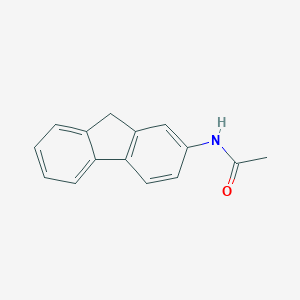
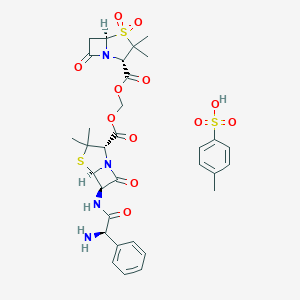

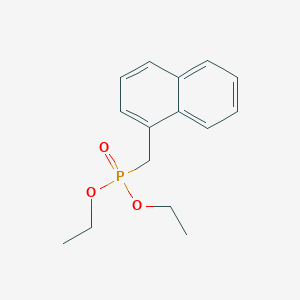
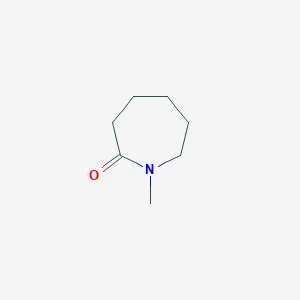
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
